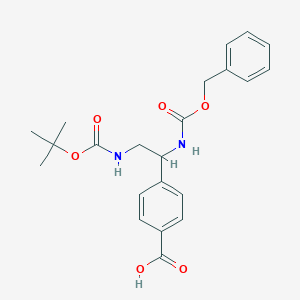

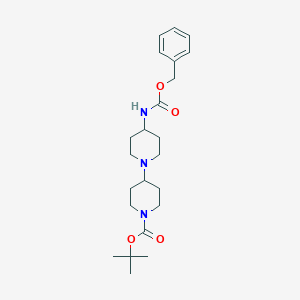

t-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” is a heterocyclic organic compound . It appears as a colourless oil .

Synthesis Analysis

While specific synthesis information for “t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate” was not found, similar compounds such as “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” and “4,4’-Di-tert-butyl-2,2’-bipyridyl” have been synthesized for experimental and research use .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . For instance, the structure of “2,4-Ditert butyl phenol” was confirmed through GC–MS analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, the thermal decomposition of “di-tert-butyl peroxide” has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “4-tert-Butylcyclohexanone” has a melting point range of 62 - 69 °C and a boiling point range of 218.6 - 224 °C .Applications De Recherche Scientifique

- Cα-tetrasubstituted α-amino acids play a crucial role in designing peptide mimetics with stable secondary structures. This compound’s ability to rigidify the peptide backbone makes it valuable for creating bioactive peptides and protein-based therapeutics .

- The tert-butyl ester and Cbz (benzyloxycarbonyl) groups serve as orthogonal protecting groups. Researchers can selectively remove the Boc (tert-butoxycarbonyl) group without affecting the ester, allowing for controlled peptide synthesis .

- tert-Butylcatechol (TBC), a derivative of t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products. It could be useful in industrial applications .

- The compound can be used for tert-butylation reactions. For instance, treatment of various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly yields tert-butyl esters with free amino groups, providing a straightforward and safe method for functional group modification .

Peptide Mimetics and Secondary Structure Stabilization

Orthogonal Protecting Groups in Peptide Synthesis

Thermal Polymerization Inhibitor

Safe tert-Butylation of Carboxylic Acids and Alcohols

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZOOKFINUWPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)